Lipophilicity Tuning via 4-Alkyl Chain
The compound exhibits a calculated LogD (pH 7.4) of 2.76, which is 1.40 log units higher than unsubstituted phenylhydrazine (LogD 1.36) and 0.44 log units higher than the 4‑ethyl analog (LogD 2.32) [1][2][3]. This incremental increase follows the expected trend with alkyl chain length and provides a precise handle for modulating compound lipophilicity in medicinal chemistry campaigns.
| Evidence Dimension | Lipophilicity (LogD at pH 7.4) |
|---|---|
| Target Compound Data | 2.76 |
| Comparator Or Baseline | Phenylhydrazine: 1.36; 4‑Methylphenylhydrazine: ~1.87; 4‑Ethylphenylhydrazine: 2.32 |
| Quantified Difference | ΔLogD = +1.40 vs phenylhydrazine; +0.44 vs 4‑ethyl analog |
| Conditions | Calculated using ACD/Labs Percepta (JChem) at pH 7.4 |
Why This Matters
A precisely defined LogD value allows researchers to select the optimal alkyl chain length for balancing aqueous solubility and membrane permeability in lead optimization programs.
- [1] (4-propylphenyl)hydrazine hydrochloride. Chembase. LogD (pH=7.4): 2.7633772. View Source
- [2] Phenylhydrazine. Chembase. LogD (pH=7.4): 1.3610642. View Source
- [3] (4-Ethylphenyl)hydrazine hydrochloride. Chembase. LogD (pH=7.4): 2.3187954. View Source
